molecular formula C8H7BrCl2O B12442161 5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene CAS No. 98544-66-2

5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene

Cat. No.: B12442161
CAS No.: 98544-66-2
M. Wt: 269.95 g/mol
InChI Key: BDYRPACMDPZMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene typically involves the bromomethylation of 1,3-dichloro-2-methoxybenzene. One common method includes the reaction of 1,3-dichloro-2-methoxybenzene with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly bromomethylating agents can be considered to minimize hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride in anhydrous ether solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1,3-dichloro-2-methoxybenzene.

Scientific Research Applications

5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-1,3-dichloro-2-methoxybenzene
  • 5-(Hydroxymethyl)-1,3-dichloro-2-methoxybenzene
  • 5-(Iodomethyl)-1,3-dichloro-2-methoxybenzene

Uniqueness

5-(Bromomethyl)-1,3-dichloro-2-methoxybenzene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and iodo analogs. The bromine atom’s larger size and higher reactivity make it a valuable intermediate for further chemical transformations .

Properties

CAS No.

98544-66-2

Molecular Formula

C8H7BrCl2O

Molecular Weight

269.95 g/mol

IUPAC Name

5-(bromomethyl)-1,3-dichloro-2-methoxybenzene

InChI

InChI=1S/C8H7BrCl2O/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3

InChI Key

BDYRPACMDPZMDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)CBr)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.